![molecular formula C21H17NO6 B3020489 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate CAS No. 1105244-10-7](/img/structure/B3020489.png)
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, an oxazole ring, and a dimethoxybenzoate ester, making it a versatile molecule for research and industrial purposes.
Wirkmechanismus
- Benzofuran derivatives often exhibit antimicrobial activity, making them suitable candidates for drug development . These compounds may target enzymes, receptors, or other cellular proteins.
Target of Action
Environmental factors play a crucial role in its overall efficacy and stability . 🌱🔬
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce saturated heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functional characteristics.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities with [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate, particularly in the ester functional group.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction also exhibit structural similarities, particularly in the presence of aromatic rings and ester groups.
Uniqueness: What sets this compound apart is its combination of benzofuran and oxazole rings, which confer unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions compared to similar compounds.
Eigenschaften
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-17-8-7-14(10-18(17)25-2)21(23)26-12-15-11-20(28-22-15)19-9-13-5-3-4-6-16(13)27-19/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSJEDVZBVWHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
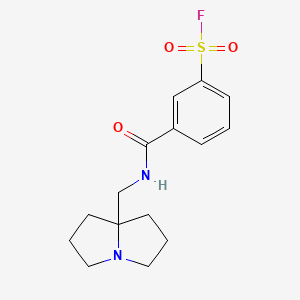
![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)
![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)
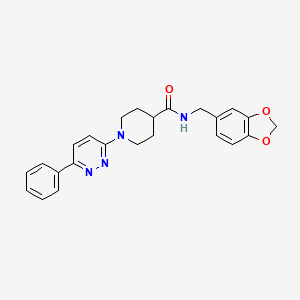
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)
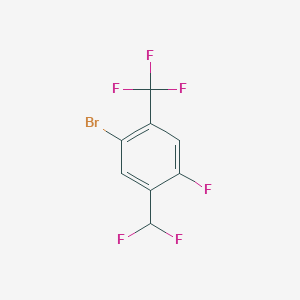
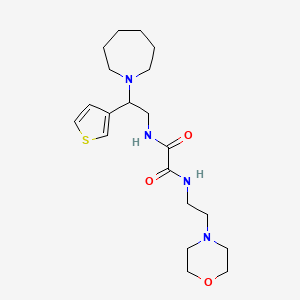
![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

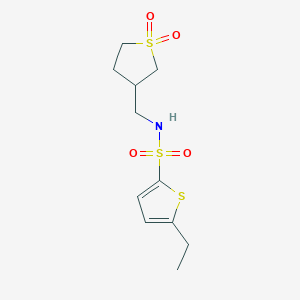
![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)
